molecular formula C21H16N2O3S B2688850 7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide CAS No. 921801-37-8

7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide

Cat. No.: B2688850
CAS No.: 921801-37-8
M. Wt: 376.43
InChI Key: MGJWUAKOJVMMMP-UHFFFAOYSA-N
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Description

7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining an indeno-thiazole moiety with a benzofuran carboxamide group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and antiviral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indeno-thiazole Core: This step often involves the cyclization of a precursor molecule containing both indene and thiazole functionalities. Reagents such as phosphorus pentasulfide (P2S5) and ammonium thiocyanate (NH4SCN) are commonly used under reflux conditions.

    Attachment of the Benzofuran Carboxamide Group: The benzofuran moiety is introduced through a coupling reaction, often using a carboxylic acid derivative and an amine. This step may require activating agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Ethoxylation: The final step involves the ethoxylation of the compound, typically using ethyl iodide (C2H5I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed on the carbonyl group of the carboxamide, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzofuran moiety can undergo electrophilic substitution reactions, particularly at the 2-position, using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring

    Reduction: Reduced amide derivatives

    Substitution: Halogenated or nitrated benzofuran derivatives

Scientific Research Applications

Chemistry

In chemistry, 7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further research in the development of new antibiotics.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for chemotherapy drugs. Additionally, its antiviral properties are being explored for the treatment of viral infections.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. Its unique structure allows for the modification of its physical and chemical properties to suit various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide
  • 7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-3-carboxamide
  • 7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzothiazole-2-carboxamide

Uniqueness

Compared to similar compounds, 7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide stands out due to its unique combination of the indeno-thiazole and benzofuran moieties. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

7-ethoxy-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c1-2-25-15-9-5-7-13-10-16(26-19(13)15)20(24)23-21-22-18-14-8-4-3-6-12(14)11-17(18)27-21/h3-10H,2,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJWUAKOJVMMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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